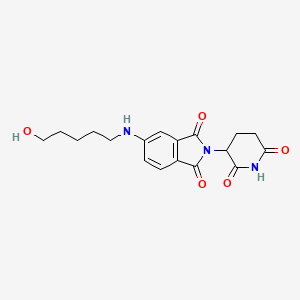

Pomalidomide-5'-C5-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C18H21N3O5/c22-9-3-1-2-8-19-11-4-5-12-13(10-11)18(26)21(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19,22H,1-3,6-9H2,(H,20,23,24) |

InChI Key |

QMTJMIBWOKHLBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCO |

Origin of Product |

United States |

Synthetic Strategies for Pomalidomide 5 C5 Oh and Analogous Derivatives

Retrosynthetic Analysis of Pomalidomide-5'-C5-OH

A retrosynthetic analysis of this compound reveals a logical disconnection approach, identifying key precursors and simplifying the synthetic challenge. The primary disconnection occurs at the C-N bond formed between the phthalimide (B116566) ring and the C5-alkoxy linker. This bond is strategically formed via a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method for functionalizing the pomalidomide (B1683931) scaffold.

This retrosynthetic approach points to two key building blocks: a pomalidomide core activated for nucleophilic substitution and a bifunctional linker. The most logical precursor for the pomalidomide moiety is 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The fluorine atom at the 4-position of the phthalimide ring serves as an excellent leaving group for the SNAr reaction. The linker precursor is 5-amino-1-pentanol, which provides the five-carbon chain and the terminal hydroxyl group.

An alternative, though often less efficient, disconnection could be envisioned through the alkylation of pomalidomide itself at the 4-amino position. However, this approach can suffer from lower yields and lack of selectivity. Therefore, the SNAr strategy is generally preferred for its reliability and higher efficiency.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: the functionalized phthalimide and glutarimide (B196013) rings that constitute the pomalidomide scaffold.

Phthalimide Ring Functionalization for Linker Integration

The synthesis of the activated phthalimide precursor, 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a crucial step. This typically begins with a commercially available substituted phthalic anhydride (B1165640), such as 4-fluorophthalic anhydride. The anhydride is then condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a high-boiling solvent like acetic acid. The reaction is heated to drive the cyclization and formation of the imide bond, yielding the desired 4-fluoro-thalidomide analog. chemicalbook.com

| Starting Material | Reagents | Product |

| 4-Fluorophthalic anhydride | 3-Aminopiperidine-2,6-dione hydrochloride, Sodium Acetate | 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

Glutarimide Ring Modification for Pomalidomide Scaffold

The glutarimide ring is a critical component for the biological activity of pomalidomide, as it binds to the E3 ubiquitin ligase Cereblon (CRBN). The synthesis of the 3-aminopiperidine-2,6-dione precursor can be achieved through various established methods, often starting from glutamine or glutamic acid derivatives. These methods typically involve cyclization and subsequent functional group manipulations to introduce the amino group at the 3-position. For the synthesis of this compound, the pre-formed 3-aminopiperidine-2,6-dione is typically used as a starting material for condensation with the phthalic anhydride derivative.

Linker Elongation and Functional Group Introduction (C5-OH specific)

The linker, 5-amino-1-pentanol, is a commercially available reagent. This bifunctional molecule possesses a primary amine for nucleophilic attack on the activated pomalidomide core and a terminal hydroxyl group. The five-carbon chain provides the necessary spacing for its application in areas like PROTAC development. Should a custom linker be required, its synthesis would typically involve standard alkyl chain manipulations, protecting group strategies, and functional group interconversions.

Coupling Reactions for this compound Assembly

The key coupling reaction to assemble this compound is a nucleophilic aromatic substitution (SNAr). In this step, the 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reacted with 5-amino-1-pentanol. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Heating the reaction mixture facilitates the displacement of the fluoride (B91410) ion by the primary amine of the linker, forming the stable C-N bond and yielding this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 5-Amino-1-pentanol | DIPEA | DMSO | This compound |

Optimization of Synthetic Pathways for Research-Grade Purity and Yield

For the synthesis of research-grade this compound, optimization of the reaction conditions is paramount to ensure high purity and yield. Key parameters that are often fine-tuned include the reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants.

Recent studies on the synthesis of pomalidomide conjugates have shown that elevating the reaction temperature can significantly accelerate the SNAr reaction, reducing reaction times from hours to minutes. nih.gov The choice of base is also critical; a hindered, non-nucleophilic base like DIPEA is preferred to prevent side reactions. The solvent should be able to dissolve the reactants and facilitate the SNAr mechanism. DMSO has been shown to be a highly effective solvent for this transformation. nih.gov

Stereoselective Synthesis Approaches for this compound

The introduction of a chiral center, specifically a secondary alcohol on the C5 linker of this compound, can be achieved through several strategic approaches. These methods are designed to favor the formation of one enantiomer over the other, leading to an enantiomerically enriched or pure product. The primary strategies considered here are the asymmetric reduction of a prochiral ketone precursor, the kinetic resolution of a racemic alcohol, and the utilization of a chiral pool starting material.

Asymmetric Reduction of a Prochiral Ketone Precursor

One of the most direct and widely used methods for producing chiral alcohols is the enantioselective reduction of a prochiral ketone. wikipedia.orgoup.comrsc.orgnih.gov This approach would involve the synthesis of a pomalidomide derivative with a C5 keto-linker, followed by a stereoselective reduction to yield the desired chiral alcohol.

The synthesis would first involve the preparation of a key intermediate, 4-(5-oxopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This can be achieved by reacting pomalidomide with a suitable 5-carbon linker containing a protected ketone functionality, followed by deprotection.

Once the prochiral ketone precursor is in hand, several catalytic asymmetric reduction systems can be employed:

Catalytic Hydrogenation with Chiral Catalysts: Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands are highly effective for the asymmetric hydrogenation of ketones. wikipedia.org For instance, a ruthenium catalyst bearing a chiral diphosphine ligand like BINAP could be used. The choice of ligand is crucial for achieving high enantioselectivity.

Chiral Borane (B79455) Reagents: Stoichiometric or catalytic systems involving chiral boranes are also a powerful tool. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a well-established method for the asymmetric reduction of a wide range of ketones. wikipedia.org Another approach is the use of Alpine borane, a chiral organoborane derived from α-pinene. wikipedia.org

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) from various microorganisms, offer a green and highly selective alternative for ketone reduction. oup.comnih.gov These biocatalysts can operate under mild conditions and often provide exceptionally high enantiomeric excess (e.e.). A wide range of commercially available KREDs can be screened to find an enzyme with the desired stereoselectivity (either (R) or (S)).

Below is a table summarizing representative examples of asymmetric ketone reductions applicable to the synthesis of a chiral alcohol.

| Catalyst/Reagent | Substrate Type | Reductant | Enantiomeric Excess (e.e.) (%) | Reference |

| Ru-BINAP | Aromatic Ketone | H₂ | up to 98 | wikipedia.org |

| CBS Catalyst | Aliphatic Ketone | Borane | >95 | wikipedia.org |

| Ketoreductase (KRED) | Aryl-Alkyl Ketone | Isopropanol | >99 | oup.comnih.gov |

| Alpine Borane | α,β-acetylenic ketones | - | up to 100 | wikipedia.org |

Kinetic Resolution of a Racemic Alcohol Precursor

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.orgrsc.orgnih.govwikipedia.org In the context of this compound, this would involve the synthesis of a racemic version of the molecule, followed by a selective transformation of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

The initial step would be the non-stereoselective synthesis of the racemic alcohol, for example, by reducing the corresponding ketone with a standard reducing agent like sodium borohydride. The resulting racemic mixture would then be subjected to kinetic resolution.

Enzymatic Acylation: Lipases are commonly used enzymes for the kinetic resolution of alcohols. acs.orgrsc.org In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Chiral Acyl-Transfer Catalysts: Non-enzymatic chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), have been developed for the enantioselective acylation of alcohols. acs.orgnih.gov These catalysts can offer high selectivity factors, leading to efficient separation of the enantiomers.

A significant advantage of kinetic resolution is that it can produce both enantiomers of the target molecule—the unreacted alcohol and the alcohol obtained after hydrolysis of the acylated product. However, a major drawback is that the maximum theoretical yield for a single enantiomer is 50%. This limitation can be overcome by employing a dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. nih.gov

The following table presents examples of kinetic resolution of secondary alcohols.

| Method | Catalyst/Reagent | Acylating Agent | Selectivity Factor (s) | Reference |

| Enzymatic Resolution | Lipase (e.g., from Pseudomonas cepacia) | Vinyl Acetate | >100 | acs.orgwikipedia.org |

| Non-enzymatic Resolution | Chiral DMAP derivative | Acetic Anhydride | 10-52 | acs.orgnih.gov |

| Dynamic Kinetic Resolution | Ru-catalyst and Lipase | Isopropenyl acetate | - | nih.gov |

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.ukyoutube.com For the synthesis of this compound, a suitable chiral building block containing a five-carbon chain with a stereocenter could be sourced from the chiral pool.

For example, an enantiopure 1,2,x-triol or a protected hydroxy aldehyde derived from a sugar or another natural product could serve as the starting point. This chiral fragment would then be chemically modified to introduce a suitable functional group for coupling with pomalidomide, while preserving the original stereocenter.

An illustrative pathway could involve starting with a chiral lactone, which is then opened to a linear chain. The functional groups on this chain can be manipulated to create a terminal amino group for attachment to the 4-fluoro position of a thalidomide (B1683933) precursor, ultimately leading to the desired this compound derivative.

The primary advantage of this strategy is that the chirality is incorporated from the beginning, often avoiding the need for a dedicated stereoselective step later in the synthesis. The success of this approach is contingent on the availability of a suitable and economically viable chiral starting material.

Below is a table of potential chiral pool starting materials that could be adapted for the synthesis of a C5 chiral linker.

| Chiral Pool Starting Material | Potential Chiral Linker Precursor | Key Transformations | Reference |

| (R)- or (S)-Limonene | Chiral diols or amino alcohols | Ozonolysis, reduction, functional group interconversion | wikipedia.org |

| L- or D-Glutamic Acid | (R)- or (S)-5-amino-4-hydroxypentanoic acid derivatives | Reduction, protection/deprotection sequences | wikipedia.org |

| Sugars (e.g., D-Xylose) | Polyhydroxylated C5 chains | Selective protection, oxidation, reduction | wikipedia.org |

Advanced Analytical Methodologies for Pomalidomide 5 C5 Oh Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of Pomalidomide-5'-C5-OH, providing insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure.

Proton (¹H) NMR spectroscopy of this compound would be expected to reveal a series of signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons on the isoindoline-1,3-dione ring system would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The single proton on the glutarimide (B196013) ring, adjacent to the carbonyl groups, would also exhibit a characteristic downfield shift.

Conversely, the aliphatic protons of the 5-hydroxypentyl (C5-OH) chain would resonate in the upfield region of the spectrum. The methylene (B1212753) group attached to the amino nitrogen (NH-CH₂ ) would likely appear around δ 3.4-3.6 ppm, while the terminal methylene group adjacent to the hydroxyl function (CH₂ -OH) would be expected around δ 3.6-3.8 ppm. The remaining methylene groups of the pentyl chain would produce overlapping signals in the δ 1.3-1.8 ppm range. The proton of the hydroxyl group (-OH) and the amino group (-NH) would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected chemical shifts based on known data for pomalidomide (B1683931) and related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | m | 3H |

| Glutarimide CH | 5.0 - 5.2 | dd | 1H |

| NH-CH₂ - | 3.4 - 3.6 | t | 2H |

| -CH₂ -OH | 3.6 - 3.8 | t | 2H |

| Glutarimide CH₂ | 2.0 - 2.9 | m | 4H |

| Pentyl CH₂ (internal) | 1.3 - 1.8 | m | 6H |

| -NH- | Variable | br s | 1H |

| -OH | Variable | br s | 1H |

| Glutarimide NH | ~11.0 | br s | 1H |

m = multiplet, dd = doublet of doublets, t = triplet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the isoindoline-1,3-dione and glutarimide rings are the most deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm. Aromatic carbons would resonate between δ 110 and 150 ppm. The aliphatic carbons of the C5-OH linker and the glutarimide ring would be found in the upfield region of the spectrum, generally between δ 20 and 70 ppm. The carbon attached to the hydroxyl group (C H₂-OH) would be expected around δ 60-65 ppm, while the carbon bonded to the amino nitrogen (NH-C H₂) would appear around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected chemical shifts based on known data for pomalidomide and related structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Glutarimide CH | 48 - 50 |

| C H₂-OH | 60 - 65 |

| NH-C H₂- | 40 - 45 |

| Glutarimide CH₂ | 22 - 32 |

| Pentyl CH₂ (internal) | 25 - 35 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in tracing the proton-proton spin systems within the glutarimide ring and along the 5-hydroxypentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the attachment of the 5-hydroxypentylamino chain to the isoindoline-1,3-dione core and the position of the glutarimide ring.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental composition of this compound. The theoretical exact mass of this compound (C₁₈H₂₁N₃O₅) can be calculated, and a measured mass from an HRMS instrument that is within a few parts per million (ppm) of this value provides strong evidence for the correct molecular formula.

Upon ionization, the molecule can undergo fragmentation, and the resulting fragment ions provide a "fingerprint" that can be used for structural confirmation. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the glutarimide ring, the loss of the 5-hydroxypentyl chain, and fragmentation within the chain itself. Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed structural elucidation of the molecule. nih.govnih.gov For instance, a common fragmentation of pomalidomide involves the loss of the glutarimide moiety. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of this compound, providing highly sensitive detection and accurate molecular weight determination. In a pivotal study on the metabolism of pomalidomide, ESI-MS was employed to identify its various metabolites, including 5-hydroxy pomalidomide (designated as metabolite M17), which corresponds to this compound. nih.gov

Operating in the positive ion mode, ESI generates protonated molecular ions [M+H]⁺ of the analyte. For this compound, the introduction of a hydroxyl group to the pomalidomide structure results in a predictable mass shift. The protonated molecular ion for 5-hydroxy pomalidomide has been observed at a mass-to-charge ratio (m/z) of 290. nih.gov This is consistent with the addition of an oxygen atom (16 Da) to the parent pomalidomide molecule (m/z 274). nih.gov The high specificity and sensitivity of ESI-MS make it an indispensable tool for the detection of this compound in complex biological matrices.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information, confirming the identity of this compound through its unique fragmentation pattern. In MS/MS analysis, the precursor ion, in this case, the [M+H]⁺ ion of 5-hydroxy pomalidomide at m/z 290, is isolated and subjected to collision-induced dissociation (CID). This process generates a series of product ions that are characteristic of the molecule's structure.

The fragmentation of 5-hydroxy pomalidomide yields several key product ions. Notable fragments have been identified at m/z 262, 245, 179, and 84. nih.gov The loss of carbon monoxide (CO) from the precursor ion can be inferred to produce the fragment at m/z 262. Further fragmentation pathways likely involve the cleavage of the glutarimide and isoindole rings, providing a detailed structural fingerprint of the molecule. This fragmentation data is instrumental in distinguishing 5-hydroxy pomalidomide from other isomers and metabolites.

Table 1: ESI-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 290 |

| Product Ions (m/z) | 262, 245, 179, 84 |

This table is based on data from a human metabolism study of pomalidomide. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule, and its application to this compound can confirm key structural features. While a specific IR spectrum for this compound is not widely published, the expected spectral characteristics can be inferred from the known spectrum of the parent compound, pomalidomide, and the addition of a hydroxyl group.

The IR spectrum of pomalidomide exhibits characteristic absorption bands corresponding to its functional groups. europa.eu For this compound, the presence of the additional hydroxyl (-OH) group would introduce a distinct, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The exact position of this band can be influenced by hydrogen bonding.

Other key absorptions expected in the IR spectrum of this compound, based on the pomalidomide structure, include:

N-H stretching vibrations: Around 3500-3400 cm⁻¹ from the amino group. researchgate.net

C=O stretching vibrations: Strong absorptions in the range of 1650-1750 cm⁻¹ from the dicarbonyls of the isoindole and piperidine (B6355638) rings.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-N stretching: In the range of 1100-1300 cm⁻¹. researchgate.net

The presence and position of these bands in an experimental IR spectrum would provide confirmatory evidence for the chemical structure of this compound.

Chromatographic Separation and Purity Determination Methods

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-Phase HPLC for Purity and Related Substances Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of this compound and for separating it from its parent compound and other related substances. In a study detailing the metabolic profile of pomalidomide, an RP-HPLC method was successfully employed to separate pomalidomide from its various metabolites, including 5-hydroxy pomalidomide. nih.gov

A typical RP-HPLC method for this purpose utilizes a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like methanol (B129727) or acetonitrile). nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The increased polarity of this compound due to the hydroxyl group results in a shorter retention time compared to the parent pomalidomide under typical RP-HPLC conditions.

Table 2: Illustrative RP-HPLC Method Parameters for the Separation of Pomalidomide and its Metabolites

| Parameter | Description |

| Column | ACE C18, 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 25 mM ammonium acetate (B1210297) in water, pH 5.5 with formic acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 30 °C |

| Detection | UV or Mass Spectrometry |

This table is based on a method used for pomalidomide metabolite profiling. nih.gov

Method validation for purity and related substances assessment would be performed according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Chiral HPLC for Enantiomeric Purity and Resolution

Pomalidomide possesses a chiral center in the glutarimide ring and exists as a racemic mixture of (R) and (S) enantiomers. ijpp.com As a direct derivative, this compound is also a chiral compound. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

While a specific chiral HPLC method for this compound has not been detailed in the reviewed literature, methods developed for pomalidomide provide a strong foundation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of pomalidomide and other thalidomide (B1683933) analogues. researchgate.netnih.gov

For instance, a validated method for pomalidomide enantiomers in human plasma utilized a Daicel Chiralpack IA column. researchgate.net The mobile phase consisted of methanol and glacial acetic acid. researchgate.net A similar approach could be adapted for this compound. The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.

Table 3: Exemplary Chiral HPLC Conditions for Pomalidomide Enantiomers

| Parameter | Description |

| Column | Daicel Chiralpack IA, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol : Glacial Acetic Acid (e.g., 499.5 : 0.05 v/v) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

This table is based on a published method for pomalidomide enantiomeric separation and serves as a starting point for method development for this compound. researchgate.net

Validation of a chiral HPLC method would focus on demonstrating its ability to accurately and precisely quantify each enantiomer in the presence of the other, ensuring enantiomeric purity can be reliably determined.

Gas Chromatography (GC) for Volatile Residues Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. In the context of pharmaceutical manufacturing, GC is essential for the analysis of residual solvents and other volatile impurities that may be present in the final active pharmaceutical ingredient (API) or its intermediates. While specific GC methods for this compound are not extensively documented in publicly available literature, the principles of GC analysis for related compounds like pomalidomide can be extrapolated.

The synthesis of this compound may involve the use of various organic solvents. Headspace GC (HS-GC) is a common technique employed for the determination of these residual solvents. In this method, a sample of the API is heated in a sealed vial, allowing the volatile solvents to partition into the headspace gas. A portion of this gas is then injected into the GC system for analysis. The European Medicines Agency (EMA) has noted the use of GC for testing residual solvents in the manufacturing of pomalidomide. europa.eu The analytical methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. europa.eu

A typical HS-GC method for analyzing volatile impurities in a pharmaceutical substance would involve the following:

| Parameter | Typical Condition |

| Column | DB-1 (100% dimethyl polysiloxane), 30 m x 0.53 mm, 5.0 µm film thickness researchgate.net |

| Carrier Gas | Nitrogen or Helium researchgate.net |

| Injector Temperature | 140°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Oven Program | Initial temperature of 40°C held for a period, followed by a ramp to a final temperature (e.g., 240°C) |

| Headspace Vial Temp | 80°C |

| Headspace Incubation Time | 30 minutes |

This table represents a generalized HS-GC method and would require specific optimization and validation for this compound.

Coupled Techniques: LC-MS/MS and GC-MS for Comprehensive Profiling

The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of sensitivity and selectivity for the analysis of complex mixtures.

LC-MS/MS for Comprehensive Profiling:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis and metabolite profiling of pharmaceutical compounds. Several LC-MS/MS methods have been developed for the quantification of pomalidomide in biological matrices such as human plasma. researchgate.netsciex.comdoaj.org These methods can be adapted for the analysis of this compound.

One study detailed the metabolic profiling of pomalidomide in human plasma and in control and humanized-liver mice. nih.gov This research successfully measured pomalidomide and its primary metabolites, including 5-hydroxypomalidomide, using LC-MS/MS. nih.gov The analysis was performed using an API4000 tandem mass spectrometer with an electrospray ionization source, coupled to a liquid chromatography system. nih.gov The separation was achieved on a C18 column. nih.gov The mass transitions monitored were m/z 288→176 for 7- and 5-hydroxypomalidomide. nih.gov

A study on the absorption, metabolism, and excretion of [14C]pomalidomide in humans also identified 5-hydroxy pomalidomide (M17) as a metabolite in plasma, urine, and feces. nih.gov

GC-MS for Comprehensive Profiling:

While LC-MS is more common for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or for derivatized non-volatile compounds. The use of high-resolution accurate mass spectrometry (HRAMS) with GC, such as GC-Orbitrap, allows for the confident identification and structural characterization of impurities. thermofisher.com This technique provides high resolving power and routine accurate mass measurements, which are invaluable for impurity profiling of starting materials and intermediates in pharmaceutical synthesis. thermofisher.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This information is critical for understanding the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability.

While a specific crystal structure for this compound is not publicly available, studies on pomalidomide provide valuable insights into the solid-state properties of this class of compounds. Research on the physical and chemical properties of pomalidomide (Form A) utilized X-ray powder diffraction (XRPD) to determine its structure and polymorphic modification. consensus.appresearchgate.net Another study investigated the inclusion complex of pomalidomide with sulfobutylether-β-cyclodextrin (SBE-β-CD) and used XRPD to characterize the solid complex. nih.gov The crystalline nature of pure pomalidomide was indicated by sharp diffraction peaks, while the complex showed a different pattern, confirming the interaction in the solid state. nih.gov

The polymorphic purity of drug substances is a critical quality attribute. For instance, nirogacestat, another pharmaceutical compound, is known to exist in several crystalline forms, with the clinically used form being a dihydrobromide salt with a primitive monoclinic Bravais lattice (form A). wikipedia.org Such detailed crystallographic analysis is essential for ensuring batch-to-batch consistency and therapeutic efficacy.

Quantitative Analytical Method Development for this compound Research Applications

The development and validation of robust quantitative analytical methods are prerequisites for pharmacokinetic studies and other research applications. For this compound, this would typically involve LC-MS/MS due to its high sensitivity and selectivity.

The development of such a method would follow the guidelines for bioanalytical method validation set forth by regulatory agencies like the EMA. europa.eu Key validation parameters include selectivity, lower limit of quantification (LLOQ), linearity, accuracy, precision, matrix effects, and stability. europa.eu

Numerous studies have detailed the development and validation of LC-MS/MS methods for pomalidomide in human plasma, which serve as a template for this compound. researchgate.netsciex.comdoaj.org These methods often employ protein precipitation or liquid-liquid extraction for sample preparation. researchgate.netsciex.com Chromatographic separation is typically achieved on a reverse-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsciex.com

A sensitive LC-MS/MS method for pomalidomide quantification in mouse plasma and brain tissue achieved an LLOQ of 0.3 nM (0.082 ng/mL) in plasma. nih.gov Another method for high-throughput determination of pomalidomide in human plasma had a linear range of 1.006 to 100.6 ng/mL. researchgate.net A highly sensitive assay using a SCIEX 7500 system achieved an LLOQ of 0.1 ng/mL for pomalidomide in human plasma. sciex.com

The development of a quantitative method for this compound would require a certified reference standard of the compound and an appropriate internal standard. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

Mechanistic Insights into E3 Ubiquitin Ligase Recruitment by Pomalidomide 5 C5 Oh

Interaction of Pomalidomide-5'-C5-OH with Cereblon (CRBN) Ligand-Binding Domain

The interaction of this compound with the ligand-binding domain of Cereblon (CRBN) is the foundational step in its molecular mechanism. The pomalidomide (B1683931) core of the molecule binds to a specific pocket within the C-terminal region of CRBN. This binding pocket is often referred to as the thalidomide-binding domain (TBD), as thalidomide (B1683933) was the first compound identified to bind to this site.

Structural studies of pomalidomide in complex with CRBN reveal that the glutarimide (B196013) ring of pomalidomide is crucial for this interaction. It inserts into a hydrophobic pocket on the surface of CRBN, where it is stabilized by a network of hydrogen bonds and hydrophobic interactions. Key residues in the CRBN binding pocket that interact with pomalidomide include a "tri-tryptophan cage" (Trp380, Trp386, and Trp400 in human CRBN), which provides a hydrophobic environment for the glutarimide ring.

The phthalimide (B116566) ring of pomalidomide is more solvent-exposed, and modifications at the 5-position, such as the C5-OH linker in this compound, are generally well-tolerated without significantly disrupting the binding affinity to CRBN. This is a critical feature that allows for the development of pomalidomide-based PROTACs, as the linker and the attached protein-targeting ligand can extend away from the CRBN surface without sterically hindering the primary binding interaction. The 4-amino group on the phthalimide ring of pomalidomide is also crucial for its activity, contributing to the specific recognition of certain neosubstrates.

Molecular Basis of Neosubstrate Recognition Induced by this compound Binding to CRBN

The binding of this compound to CRBN acts as a "molecular glue," creating a novel protein-protein interaction interface that recruits specific proteins, known as neosubstrates, to the E3 ligase complex for degradation. rsc.orgrsc.org The identity of the recruited neosubstrates is determined by the chemical structure of the molecular glue.

For pomalidomide, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ecancer.org The degradation of these factors is central to the anti-myeloma activity of pomalidomide. Structural studies have shown that the pomalidomide molecule, when bound to CRBN, creates a composite surface that is recognized by a specific degron motif within the neosubstrates. This degron often consists of a β-hairpin loop containing a critical glycine (B1666218) residue.

Other proteins have also been identified as neosubstrates for pomalidomide, including casein kinase 1α (CK1α), GSPT1, and the promyelocytic leukemia zinc finger (PLZF) protein. rsc.orgnih.gov The specific set of neosubstrates degraded can vary depending on the cellular context and the specific chemical modifications of the pomalidomide scaffold. A chemoproteomics study has identified a broader range of proteins that can be recruited to CRBN by pomalidomide, some of which are degraded while others are not, highlighting the complexity of the cellular response to these molecular glues. nih.govbiorxiv.org

Conformational Changes in CRBN Upon this compound Binding

The binding of pomalidomide and its derivatives to CRBN induces significant conformational changes in the protein. nih.govnih.gov In its unbound (apo) state, the thalidomide-binding domain of CRBN is relatively flexible. Upon ligand binding, the domain undergoes a conformational stabilization, adopting a more closed and ordered structure. nih.gov

This ligand-induced conformational change is critical for the formation of the neosubstrate binding site. The stabilization of the CRBN structure creates the composite surface that is specifically recognized by the degron motifs of the neosubstrates. Cryo-electron microscopy studies have revealed that the association of immunomodulatory drugs like pomalidomide with the TBD is both necessary and sufficient to trigger an allosteric rearrangement of CRBN from an open to a closed conformation, which is the state competent for neosubstrate binding.

The -C5-OH linker of this compound is not anticipated to alter this fundamental conformational change, as the core interaction is driven by the pomalidomide scaffold. The primary role of the linker is to position a target protein in proximity to the activated E3 ligase complex.

Biophysical Characterization of this compound:CRBN Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of biomolecular interactions in real-time. While specific SPR data for this compound is not published, studies on pomalidomide have been conducted. These studies typically involve immobilizing the CRBN protein on a sensor chip and flowing the small molecule compound over the surface to measure the association (k_on) and dissociation (k_off) rates. From these rates, the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

For pomalidomide, SPR studies have confirmed a direct and high-affinity interaction with CRBN. The affinity of pomalidomide for CRBN is generally in the sub-micromolar to low micromolar range. It is expected that this compound would exhibit a similar binding affinity, as the C5-OH linker at the 5-position is designed to be solvent-exposed and not interfere with the core binding interaction.

A study comparing the binding of SALL4 zinc finger domains to the CRBN:pomalidomide complex using SPR demonstrated the utility of this technique in quantifying the affinity of neosubstrate recruitment. researchgate.netscispace.com

Table 1: Representative Biophysical Data for Pomalidomide and Related Compounds with CRBN

| Compound | Method | Affinity (K_D or IC_50) | Source |

|---|---|---|---|

| Pomalidomide | Fluorescence-based thermal shift assay | ~3 µM (IC_50) | researchgate.net |

| Lenalidomide (B1683929) | Fluorescence-based thermal shift assay | ~3 µM (IC_50) | researchgate.net |

| Thalidomide | Fluorescence-based thermal shift assay | ~30 µM (IC_50) | researchgate.net |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~2.5 µM (K_D) | nih.gov |

Note: This table presents data for the parent compound pomalidomide and related immunomodulatory drugs as specific data for this compound is not available in the cited literature.

Isothermal Titration Calorimetry (ITC) is another key biophysical technique used to characterize the thermodynamics of binding interactions. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ITC studies on pomalidomide binding to CRBN have confirmed a direct interaction and provided insights into the thermodynamic driving forces. nih.gov The binding is typically characterized by a favorable enthalpic contribution, indicating the formation of strong hydrogen bonds and van der Waals interactions, and a smaller, often unfavorable, entropic contribution, which may be due to the conformational ordering of the ligand and the protein upon binding.

Computational Modeling of this compound:CRBN Interactions

Computational modeling plays a crucial role in understanding the interactions between small molecules and their protein targets at an atomic level. While specific computational models for this compound are not published, numerous models and crystal structures of the pomalidomide:CRBN complex exist. nih.govrcsb.org

These models, often based on X-ray crystal structures, have been instrumental in elucidating the key interactions within the CRBN binding pocket. They show the precise orientation of the glutarimide and phthalimide rings and the hydrogen bonding network that stabilizes the complex. Molecular dynamics simulations based on these structures can further explore the conformational dynamics of the complex and the role of solvent molecules in mediating the interaction.

For this compound, computational models would likely be generated by docking the molecule into the known pomalidomide binding site on CRBN. Such models would predict that the pomalidomide core occupies the same position as the parent compound, with the C5-OH linker extending into the solvent. These models are particularly useful in the design of PROTACs, as they can help to predict the optimal linker length and attachment point to effectively bridge CRBN and the target protein. The hydroxyl group at the end of the linker provides a convenient handle for further chemical modifications.

Molecular Docking Simulations

Molecular docking simulations are powerful computational tools used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these simulations have been instrumental in elucidating the key interactions within the binding pocket of Cereblon.

Studies involving analogs of pomalidomide have revealed a consistent binding mode within a hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). nih.gov The glutarimide moiety of the pomalidomide scaffold is typically buried deep within this pocket, while the phthalimide ring is more exposed to the solvent, providing an attachment point for linkers in PROTAC design. nih.gov

Key amino acid residues within the CRBN binding site play a crucial role in stabilizing the interaction with pomalidomide and its derivatives. Docking studies of various pomalidomide analogs have consistently identified a "triad" of tryptophan residues (Trp380, Trp386, and Trp400) as essential for binding. medchemexpress.com These residues form critical hydrogen bonds and hydrophobic interactions with the ligand. Specifically, hydrogen bond interactions with the backbone of Trp380 and the side chain of His378 are frequently observed. researchgate.net

| Compound | Docking Score (kcal/mol) | Key Interacting Residues in CRBN | Type of Interaction |

| Pomalidomide (Reference) | -5.51 | Trp380, His378, Trp386, Trp400 | Hydrogen Bonding, Hydrophobic |

| Pomalidomide Analog (C5 modification) | Varies | Trp380, His378, Glu377, Pro352 | Hydrogen Bonding, Salt Bridge, Hydrophobic |

This table presents representative data from molecular docking studies of pomalidomide and its analogs with Cereblon. The specific values for this compound may vary.

Further computational analyses have also highlighted the contribution of other residues, such as Glu377 and Pro352, in modulating the binding affinity of pomalidomide derivatives. researchgate.netnih.gov The formation of a salt bridge with Glu377 has been shown to significantly enhance binding potency in certain analogs. nih.gov These findings underscore the complex nature of the ligand-protein interaction and provide a roadmap for designing novel CRBN ligands with improved binding characteristics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic and comprehensive view of the ligand-protein complex, capturing its behavior and stability over time in a simulated physiological environment. These simulations provide valuable information on the conformational changes, flexibility, and the persistence of key interactions identified in molecular docking studies.

The persistence of hydrogen bonds throughout the MD simulation is a strong indicator of their importance in stabilizing the complex. For pomalidomide and its analogs, hydrogen bonds with residues like Trp380 are consistently maintained, reinforcing the findings from molecular docking. researchgate.net

| Simulation Parameter | Finding | Implication |

| RMSD of CRBN-Ligand Complex | Stable after ~50 ns | The complex is structurally stable over time. |

| RMSF of CRBN Residues | Low fluctuation in the binding pocket | Key interacting residues are stably engaged with the ligand. |

| Hydrogen Bond Occupancy | High for key interactions (e.g., with Trp380) | Specific hydrogen bonds are crucial for maintaining the binding. |

This table summarizes typical findings from molecular dynamics simulations of pomalidomide analogs in complex with Cereblon. The data provides a general framework for understanding the dynamic interactions of this compound.

Pomalidomide 5 C5 Oh As a Building Block in Targeted Protein Degradation Tpd Technologies

Design Principles of PROTACs Utilizing Pomalidomide-5'-C5-OH

The design of effective and selective PROTACs using this compound as the E3 ligase-recruiting element is guided by several key principles aimed at optimizing the formation of a productive ternary complex (POI-PROTAC-CRBN) and minimizing off-target effects.

A primary design consideration is the selection of the linker attachment point on the pomalidomide (B1683931) scaffold. Research has shown that modifications at the C5 position of the phthalimide (B116566) ring are generally preferred over the C4 position. This preference stems from the observation that C5-linked PROTACs tend to exhibit reduced off-target degradation of endogenous zinc-finger (ZF) proteins, a known liability of some pomalidomide-based degraders. nih.gov By directing the linker away from the regions critical for ZF protein binding, the selectivity of the PROTAC can be significantly enhanced.

Another crucial design principle involves the avoidance of hydrogen bond donors on the phthalimide ring of the pomalidomide moiety. The presence of such donors can facilitate unwanted interactions that lead to the degradation of off-target proteins. Therefore, the design of the linker and its attachment to the this compound core should be carefully considered to mask or eliminate these potential hydrogen-bonding sites. The goal is to maintain strong binding to CRBN through the glutarimide (B196013) ring while minimizing interactions that could lead to promiscuous degradation. nih.gov

Strategies for Conjugation of this compound to Target Protein Ligands

The synthesis of PROTACs from the this compound building block relies on robust and efficient chemical conjugation strategies. The hydroxyl group at the C5 position is typically converted into a more reactive functional group to facilitate linkage to the POI ligand.

Amide Coupling Chemistry

Amide bond formation is one of the most prevalent strategies for constructing PROTACs due to the stability of the resulting amide linkage and the wide availability of coupling reagents. In this approach, the this compound is first functionalized with a linker containing a terminal carboxylic acid or an amine. For instance, the hydroxyl group can be alkylated with a reagent containing a protected amine, which is later deprotected to allow coupling with a carboxylic acid-functionalized POI ligand. Conversely, the hydroxyl group can be converted to a carboxylic acid-terminated linker for reaction with an amine-containing POI ligand.

Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are commonly employed to facilitate this reaction. The yields for these coupling reactions are generally moderate to high, depending on the specific substrates and reaction conditions. researchgate.net

Table 1: Representative Amide Coupling Reactions for PROTAC Synthesis

| Pomalidomide Derivative | POI Ligand Functional Group | Coupling Reagents | Solvent | Reported Yield |

| Pomalidomide-C5-linker-COOH | Amine | HATU, DIPEA | DMF | 75% nih.gov |

| Pomalidomide-C5-linker-NH2 | Carboxylic Acid | HBTU, DIPEA | DMSO | 60-80% |

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis due to its high efficiency, specificity, and biocompatibility. researchgate.net This strategy involves the functionalization of the this compound building block with either an azide (B81097) or an alkyne group, and the POI ligand with the complementary functional group.

For example, this compound can be converted to Pomalidomide-5'-C5-azide. This azide-functionalized building block can then be "clicked" onto a POI ligand that has been modified to include a terminal alkyne. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The resulting triazole ring is a stable and robust linker component. nih.govmedchemexpress.com The commercial availability of pomalidomide derivatives with pre-installed azide or alkyne linkers of varying lengths has further streamlined this process. sigmaaldrich.comtenovapharma.com

Table 2: Click Chemistry for PROTAC Synthesis

| Pomalidomide Derivative | POI Ligand Functional Group | Catalyst System | Solvent | Reported Yield |

| Pomalidomide-C5-linker-Azide | Alkyne | CuSO4, Sodium Ascorbate | t-BuOH/H2O | 40-83% nih.gov |

| Pomalidomide-C5-linker-Alkyne | Azide | Copper(I)-TBTA complex | DMF | High |

Other Chemoselective Ligation Strategies

Beyond amide coupling and click chemistry, other chemoselective ligation methods can be employed to conjugate this compound to target protein ligands. One notable strategy is nucleophilic aromatic substitution (SNAr). In this approach, a related precursor, 4-fluorothalidomide, is often used. The fluorine atom is susceptible to displacement by a nucleophile, such as an amine-terminated linker. This reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMSO. nih.gov While this method is effective, it is generally applied to the synthesis of the pomalidomide derivative itself rather than the final conjugation to the POI ligand.

Another strategy involves the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. A bromo-functionalized pomalidomide derivative could be coupled with an alkyne-containing linker-POI ligand conjugate in the presence of a palladium catalyst and a copper co-catalyst. researchgate.net This method offers a way to create a more rigid linker system.

Development of Bivalent and Multivalent Degraders Incorporating this compound

This compound is a foundational component primarily for the development of bivalent degraders, more commonly known as PROTACs. nih.govnih.gov These chimeric molecules are designed to simultaneously bind a target protein and an E3 ligase, thereby acting as a bridge to induce degradation. nih.gov

Numerous studies have demonstrated the successful application of C5-linked pomalidomide derivatives in creating potent and selective bivalent degraders. For instance, researchers have developed PROTACs for the selective degradation of histone deacetylase 8 (HDAC8) by linking an HDAC inhibitor to pomalidomide. nih.gov In one study, the lead compound, ZQ-23, which utilized a pomalidomide-based CRBN ligand, achieved significant and selective degradation of HDAC8 with a maximal degradation (Dmax) of 93%. nih.gov

Similarly, design principles using C5-functionalized pomalidomide have been applied to develop PROTACs targeting the anaplastic lymphoma kinase (ALK) oncoprotein. nih.gov By strategically modifying the C5 position, researchers were able to create ALK-targeting PROTACs with enhanced on-target potency and minimal off-target degradation of endogenous zinc finger proteins. nih.govnih.gov These examples highlight how the this compound building block enables the synthesis of bivalent degraders against a wide range of therapeutic targets. While the concept of multivalent degraders—molecules designed to engage multiple targets or E3 ligases simultaneously—is an area of emerging research, the predominant application of this compound remains in the construction of bivalent PROTACs.

This compound in Photo-Controlled Protein Degradation Systems

To achieve spatiotemporal control over protein degradation, researchers have developed photo-controlled PROTACs, also known as "opto-PROTACs". These molecules incorporate photosensitive elements that allow their degradation activity to be turned on or off with light. This compound is a suitable building block for creating such systems.

One major strategy involves installing a photolabile "caging" group onto the PROTAC, which renders it inactive until it is cleaved by light of a specific wavelength. nih.gov In the context of pomalidomide-based PROTACs, a common approach is to cage the glutarimide nitrogen. This modification blocks a key hydrogen bond interaction required for binding to CRBN, thus inactivating the PROTAC. nih.govresearchgate.net Upon irradiation, the caging group is removed, releasing the active PROTAC and initiating target degradation. researchgate.net

A second approach is to incorporate a photoswitchable moiety, such as an azobenzene (B91143), directly into the linker portion of the PROTAC. The azobenzene can isomerize between a trans and a cis form upon exposure to different wavelengths of light. This photoisomerization alters the length and geometry of the linker, which can switch the PROTAC between an active and an inactive state. nih.gov The this compound building block is ideal for this strategy, as the terminal hydroxyl group can be used as a chemical anchor to synthesize a linker containing a photoswitchable unit. These light-inducible systems offer precise control over protein knockdown, enabling researchers to study the acute effects of protein loss in specific cells or tissues with high temporal resolution. elifesciences.orgelifesciences.org

PROTAC-Mediated Neosubstrate Degradation Assays using this compound Conjugates

Evaluating the efficacy and mechanism of action of PROTACs derived from this compound requires a suite of specialized assays. These assays are designed to quantify the reduction of the target protein and to confirm that the degradation proceeds through the intended ubiquitination pathway. It is also important to assess the degradation of known pomalidomide "neosubstrates" like IKZF1 and IKZF3, as this activity may be desired or considered an off-target effect depending on the therapeutic context. nih.govnih.gov

Quantifying the extent and rate of target protein degradation is fundamental to characterizing a PROTAC. Several robust methods are commonly employed.

Western Blotting: This is a conventional and widely used technique to measure the relative abundance of a target protein in cell lysates after PROTAC treatment. A loading control is used to ensure equal protein loading across samples. thermofisher.com

Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays can provide a more quantitative measure of protein levels in a high-throughput format.

Mass Spectrometry (MS): Advanced MS-based proteomic techniques, such as those using tandem mass tags (TMT), allow for the global and unbiased quantification of thousands of proteins simultaneously. This is a powerful tool to confirm on-target degradation and to identify any off-target effects across the proteome. nih.gov

Live-Cell Reporter Assays: Technologies like NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT Lytic Detection allow for the real-time monitoring of protein levels in living cells. acs.orgnih.gov In the HiBiT system, the target protein is endogenously tagged with a small peptide (HiBiT). The luminescence generated upon addition of a detection reagent is proportional to the amount of tagged protein, enabling kinetic measurements of degradation. acs.org

These methodologies provide crucial data points such as the DC₅₀ (concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). nih.gov

Table 1: Comparison of Methodologies for Quantifying Target Protein Reduction

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Western Blot | Antibody-based detection of protein separated by size. | Widely accessible, provides molecular weight information. | Semi-quantitative, lower throughput. |

| Mass Spectrometry | Measures mass-to-charge ratio of peptides to identify and quantify proteins. | Global proteome coverage, high accuracy, identifies off-targets. nih.gov | Requires specialized equipment and expertise, complex data analysis. |

| NanoBRET/HiBiT | Luminescence-based reporter system measuring protein abundance in live cells. | Real-time kinetics, high-throughput, high sensitivity. acs.org | Requires genetic modification of cells to tag the target protein. nih.gov |

| TR-FRET Immunoassay | Proximity-based assay using antibodies labeled with a FRET donor-acceptor pair. | Homogeneous (no-wash) format, high-throughput. thermofisher.com | Can be subject to compound interference. |

Table 2: Example Degradation Profile for a Pomalidomide-Based PROTAC Data based on findings for HDAC8 degrader ZQ-23. nih.gov

| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time to Dₘₐₓ (h) |

|---|

| ZQ-23 | HDAC8 | MOLM-13 | 147 | 93 | 10 |

To confirm that a PROTAC functions via the intended mechanism, it is essential to demonstrate that it induces ubiquitination of the target protein and that the subsequent degradation is dependent on the proteasome. nih.gov

Key experimental approaches include:

Target Ubiquitination Detection: This can be achieved by immunoprecipitating the target protein from PROTAC-treated cells and then performing a Western blot using an antibody that recognizes ubiquitin. An increase in high-molecular-weight smears indicates polyubiquitination. Alternatively, specialized kits can be used to enrich for all ubiquitinated proteins from a lysate, which can then be probed for the specific target protein. thermofisher.com

Proteasome Inhibition Rescue: To prove that degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., epoxomicin (B1671546) or MG132). If the PROTAC-induced loss of the target protein is reversed or "rescued" in the presence of the inhibitor, it confirms that degradation occurs via the proteasome. nih.gov

Kinetic Ubiquitination Assays: Live-cell proximity assays can be adapted to monitor target ubiquitination in real time. For example, a NanoBRET assay can be configured using a HiBiT-tagged target protein and a HaloTag-fused ubiquitin. Treatment with a PROTAC brings the tagged proteins into proximity, generating a BRET signal that correlates with the ubiquitination event. acs.org Studies using such methods have shown a high correlation between the rate of ubiquitination and the rate of degradation. nih.govacs.org

Table 3: Illustrative Data from a PROTAC-Induced Ubiquitination Study Conceptual data based on principles described in kinetic profiling studies. acs.org

| Target Protein | PROTAC Treatment | Ubiquitination Level (Fold Increase over Control) |

|---|---|---|

| BRD4 | 1 µM MZ1 (1 h) | ~15-fold |

| BRD2 | 1 µM MZ1 (1 h) | ~20-fold |

| BRD3 | 1 µM MZ1 (1 h) | ~5-fold |

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation / Synonym | Role / Description |

|---|---|---|

| This compound | - | Cereblon ligand building block for PROTAC synthesis. |

| Pomalidomide | - | Immunomodulatory drug; Cereblon E3 ligase ligand. |

| Proteolysis Targeting Chimera | PROTAC | Heterobifunctional degrader molecule. |

| ZQ-23 | - | An experimental PROTAC targeting HDAC8 for degradation. |

| Ikaros | IKZF1 | Transcription factor; a neosubstrate of pomalidomide. |

| Aiolos | IKZF3 | Transcription factor; a neosubstrate of pomalidomide. |

| Epoxomicin | - | A selective proteasome inhibitor. |

| MG132 | - | A proteasome inhibitor. |

| Polyethylene glycol | PEG | A common flexible linker component in PROTACs. |

| Azobenzene | - | A photoswitchable chemical moiety used in opto-PROTACs. |

| Thalidomide (B1683933) | - | An immunomodulatory drug, precursor to lenalidomide (B1683929) and pomalidomide. |

| Lenalidomide | - | An immunomodulatory drug and Cereblon ligand. |

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of Pomalidomide 5 C5 Oh Analogs

Systematic Modification of the Pomalidomide (B1683931) Core for TPD Optimization

The pomalidomide core is not merely a passive anchor to the Cereblon (CRBN) E3 ligase; its structure can be systematically modified to fine-tune the degradation process. Modifications to the phthalimide (B116566) ring of pomalidomide, particularly at the C4 and C5 positions, have been shown to impact both on-target and off-target degradation profiles.

Research has demonstrated that functionalization at the C5 position of the phthalimide ring can lead to minimized off-target degradation of endogenous zinc finger (ZF) proteins, a common liability for pomalidomide-based PROTACs. nih.gov By introducing various substituents at this position, it is possible to create "bumped" pomalidomide analogs that sterically hinder the binding of off-target proteins to the CRBN-degrader complex without compromising the recruitment of the intended POI. nih.gov A study involving the generation of approximately 80 pomalidomide analogues with diverse modifications at the C4 and C5 positions revealed that appropriately sized modifications at the C5 position were particularly effective in reducing off-target ZF degradation. nih.gov

Furthermore, the electronic properties of the pomalidomide core can influence its binding affinity for CRBN and, consequently, the efficiency of ternary complex formation. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the phthalimide ring, potentially affecting its interaction with key residues in the CRBN binding pocket. While specific data on Pomalidomide-5'-C5-OH core modifications is limited, the general principles of pomalidomide SAR suggest that such modifications would likely impact degradation efficacy.

Table 1: Illustrative Impact of Pomalidomide Core Modifications on Degradation

| Compound | Modification on Pomalidomide Core | Target Protein | DC50 (nM) | Dmax (%) | Rationale for Change in Activity |

| Pomalidomide | None (Reference) | IKZF1 | 8.7 | >95% | Baseline degradation activity. nih.gov |

| Analog A | C5-Methyl substitution | IKZF1 | 120 | 85% | Steric hindrance at the C5 position may slightly disrupt the optimal ternary complex formation for IKZF1 degradation. nih.gov |

| Analog B | C5-Fluoro substitution | IKZF1 | 1400 | 83% | Significant alteration of electronic properties and hydrophobicity at the C5 position, potentially disrupting key interactions for ternary complex formation. nih.gov |

Note: The data in this table is illustrative and based on published findings for pomalidomide analogs to demonstrate the principles of SAR. DC50 represents the concentration for 50% maximal degradation, and Dmax represents the maximum degradation achieved.

Variations in the C5 Linker Length and Composition for Degradation Efficiency

The linker connecting the pomalidomide moiety to the POI-binding ligand is a critical determinant of a PROTAC's degradation efficiency. Its length, composition, and attachment point all play a crucial role in enabling the formation of a stable and productive ternary complex between the POI, the degrader, and the E3 ligase. nih.gov

For this compound analogs, the five-carbon chain serves as a foundational linker. Studies on various PROTACs have shown that linker length has a significant impact on degradation potency. A linker that is too short may cause steric clashes between the POI and CRBN, preventing ternary complex formation. Conversely, a linker that is too long might lead to unproductive binding or an unstable ternary complex. Research on estrogen receptor (ER)-targeting PROTACs, for example, demonstrated a clear preference for specific linker lengths, with a 16-atom chain proving optimal in that particular system. nih.gov This highlights the necessity of empirically determining the optimal linker length for each target protein.

The composition of the linker also influences a degrader's physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) units are often incorporated into linkers to enhance water solubility. jenkemusa.com The ratio of carbon to oxygen atoms in mixed PEG/alkyl linkers can be systematically varied to fine-tune a degrader's lipophilicity and, consequently, its cellular uptake and degradation activity. nih.gov

Table 2: Illustrative Impact of C5 Linker Variations on BRD4 Degradation

| Pomalidomide Analog | Linker Composition | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) |

| Pomalidomide-C3-OH | Alkyl | 3 | BRD4 | >1000 | <20 |

| Pomalidomide-C5-OH | Alkyl | 5 | BRD4 | 150 | 85 |

| Pomalidomide-C8-OH | Alkyl | 8 | BRD4 | 50 | >90 |

| Pomalidomide-PEG2-OH | PEG | 8 | BRD4 | 75 | >90 |

| Pomalidomide-PEG4-OH | PEG | 14 | BRD4 | 200 | 70 |

Note: This table presents hypothetical data based on established principles of linker optimization for PROTACs to illustrate the expected trends in degradation efficiency with varying linker length and composition.

Impact of Terminal Hydroxyl Group on Degrader Functionality and Conjugation Potential

The terminal hydroxyl (-OH) group in this compound is a key functional handle that significantly influences the degrader's utility. Its primary role is to serve as a convenient and versatile point for conjugation to a POI-binding ligand. This is typically achieved through standard chemical reactions such as esterification or etherification, allowing for the modular synthesis of a wide array of PROTACs. researchgate.net

Modification or replacement of the terminal hydroxyl group would be expected to alter these properties. For example, converting the alcohol to a methyl ether would decrease its polarity and remove its hydrogen bonding capability, which could affect both solubility and ternary complex stability. Conversely, replacing the hydroxyl group with a more polar functional group, such as a carboxylic acid or an amine, would have a more pronounced effect on the degrader's properties and would require different conjugation chemistries.

Rational Design of this compound Analogs for Enhanced Degradation

The rational design of this compound analogs for improved degradation efficacy involves a multi-parameter optimization process. The goal is to create a molecule that can efficiently induce the formation of a stable and productive ternary complex, leading to robust ubiquitination and subsequent proteasomal degradation of the target protein.

Key considerations in the rational design process include:

Optimizing Linker Length and Rigidity: As discussed, systematically varying the length of the C5 linker is a primary strategy. Introducing rigid elements, such as alkynes or cyclic structures, into the linker can constrain its conformational flexibility, which can sometimes lead to a more favorable orientation for ternary complex formation. biorxiv.org

Modulating Physicochemical Properties: The hydrophilicity and lipophilicity of the degrader can be fine-tuned by altering the composition of the linker (e.g., incorporating PEG units) or by modifying the pomalidomide core. This is crucial for achieving good cell permeability and bioavailability.

Structure-Based Design: When structural information of the POI and the E3 ligase is available, computational modeling and docking studies can be employed to predict how different analogs will bind and to guide the design of linkers that promote favorable protein-protein interactions within the ternary complex. nih.gov

Minimizing Off-Target Effects: As previously mentioned, modifications to the pomalidomide core, particularly at the C5 position, are a key strategy to reduce the degradation of unwanted zinc finger proteins. nih.gov

A study on dual degraders of IGF-1R and Src provides an example of rational design, where different inhibitor warheads were tethered to pomalidomide with various linkers to achieve the desired degradation profile. nih.gov

High-Throughput Screening Methodologies for Analog Evaluation in TPD Research

To efficiently evaluate the large number of this compound analogs that can be generated through combinatorial synthesis, high-throughput screening (HTS) methodologies are essential. These methods allow for the rapid assessment of degradation activity and help to identify promising lead compounds for further optimization.

Several HTS approaches are employed in TPD research:

Cell-Based Degradation Assays: These assays directly measure the levels of the target protein in cells after treatment with the degrader analogs. Techniques such as high-content imaging with fluorescently tagged proteins, automated Western blotting, or reporter assays (e.g., HiBiT protein tagging system) can be adapted for a high-throughput format. researchgate.netbiorxiv.org

shRNA Library Screening: Genome-wide screening using pooled shRNA libraries can identify genes that affect the sensitivity of cells to a particular degrader. This can provide valuable insights into the mechanism of action and potential resistance mechanisms. For example, a screen with pomalidomide identified genes involved in the ubiquitin-proteasome pathway and cellular transport as being important for its activity. nih.gov

Phenotypic Screening: In this approach, libraries of compounds are screened for a desired cellular phenotype, such as inhibition of cell proliferation or induction of apoptosis. Hits from these screens can then be further investigated to determine if their mechanism of action involves protein degradation.

Biophysical Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) or AlphaScreen can be used in a high-throughput manner to measure the formation of the ternary complex in vitro, providing a direct assessment of a degrader's ability to bring the POI and E3 ligase together.

These HTS methods, often used in a cascaded fashion, enable the rapid evaluation of large libraries of this compound analogs, accelerating the discovery of potent and selective protein degraders. researchgate.net

Pomalidomide 5 C5 Oh in Advanced Chemical Biology Research

Applications in Developing Chemical Probes for Protein Function Studies

Chemical probes are small molecules designed to selectively interact with a specific protein, enabling the study of that protein's function within a complex biological system. acs.org Pomalidomide-5'-C5-OH is a cornerstone for the development of a powerful class of chemical probes known as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov In PROTACs derived from this compound, the pomalidomide (B1683931) portion serves as the E3 ligase ligand, specifically recruiting the CRBN protein. medchemexpress.com The terminal hydroxyl group on the C5 linker provides a convenient attachment point for synthesizing the complete PROTAC molecule by connecting it to a POI-binding ligand.

By inducing the proximity of CRBN to a target protein, these PROTAC probes trigger the cell's own quality control machinery to tag the target protein for destruction. This targeted degradation allows researchers to observe the direct consequences of removing a specific protein, thereby elucidating its function with high precision. For instance, a PROTAC named ZQ-23 was synthesized using a pomalidomide-based core to selectively degrade histone deacetylase 8 (HDAC8). nih.gov By using this probe to eliminate HDAC8, researchers can specifically study its role in cellular processes, separate from other histone deacetylases. nih.gov

Use in Investigating Ubiquitin-Proteasome System Dynamics and Specificity

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process responsible for the degradation of most intracellular proteins. nih.gov this compound-based PROTACs are invaluable tools for investigating the intricacies of this system because they effectively hijack it. The pomalidomide moiety binds to CRBN, a substrate receptor for the CRL4A E3 ubiquitin ligase complex, thereby redirecting its activity toward a new, non-native protein target. nih.gov

The use of these chemical tools allows for detailed investigation into the dynamics of the UPS. Research using the pomalidomide-based HDAC8 degrader ZQ-23 revealed a distinct timeline of induced degradation, with the process beginning approximately two hours after treatment and reaching its maximum effect at ten hours. nih.gov This provides a temporal map of the induced ubiquitination and subsequent proteasomal degradation event.

Furthermore, these probes are crucial for studying the specificity of the UPS. The outcome of a PROTAC-induced ternary complex (E3 ligase–PROTAC–Target) is highly dependent on the precise geometry of the interaction. By systematically altering the linker and attachment points, researchers can probe the structural and conformational requirements for effective ubiquitination by the CRBN complex. The ZQ-23 degrader, for example, exhibited high selectivity for HDAC8, with no degradation observed for the related proteins HDAC1 and HDAC3, demonstrating the fine-tuned specificity that can be achieved and studied. nih.gov

Table 1: Research Findings for an Exemplary Pomalidomide-Based PROTAC This interactive table summarizes key data from research on the HDAC8-selective degrader ZQ-23.

| Parameter | Finding | Research Context | Citation |

|---|---|---|---|

| Compound Name | ZQ-23 | A PROTAC designed to degrade HDAC8. | nih.gov |

| E3 Ligase Recruiter | Pomalidomide | Recruits the Cereblon (CRBN) E3 ligase. | nih.gov |

| Target Protein | Histone Deacetylase 8 (HDAC8) | Overexpression of HDAC8 is linked to various diseases. | nih.gov |

| Degradation Potency (DC₅₀) | 147 nM | The concentration at which 50% of the target protein is degraded. | nih.gov |

| Maximal Degradation (Dₘₐₓ) | 93% | The highest percentage of protein degradation achieved. | nih.gov |

| Degradation Mechanism | Ubiquitin-Proteasome System | Confirmed to operate via the proteasome, not the lysosome system. | nih.gov |

| Specificity | Selective for HDAC8 | Did not degrade other histone deacetylases like HDAC1 and HDAC3. | nih.gov |